Cyclohexanone oxime
Overview
Description
Cyclohexanone oxime is an organic compound with the chemical formula C₆H₁₁NO. It is a colorless solid that plays a crucial role as an intermediate in the production of nylon 6, a widely used polymer. The compound contains the functional group oxime, which is characterized by the presence of a hydroxylamine group attached to a carbon atom through a double bond.
Mechanism of Action
Target of Action
Cyclohexanone oxime is an organic compound that primarily targets the production of nylon 6 , a widely used polymer . It serves as an important intermediate in the synthesis of this polymer .
Mode of Action
The compound interacts with its target through a series of chemical reactions. The most famous and commercially important reaction of this compound is the Beckmann rearrangement , which yields ε-caprolactam . This reaction is catalyzed by sulfuric acid, but industrial scale reactions use solid acids . Typical of oximes, the compound can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .
Biochemical Pathways
The biochemical pathway of this compound involves the ammoximation of cyclohexanone to the corresponding oxime via in situ H2O2 formation . This process offers an attractive alternative to the current industrial means of production, overcoming the significant economic and environmental concerns associated with the manufacture of a key reagent, H2O2 .
Result of Action
The result of this compound’s action is the production of ε-caprolactam via the Beckmann rearrangement . This compound is a crucial intermediate in the production of nylon 6 . The reaction is essentially irreversible, leading to a high yield of the desired product .
Biochemical Analysis
Biochemical Properties
Cyclohexanone oxime is involved in various biochemical reactions, primarily through its interaction with enzymes and proteins. One of the most notable reactions is the Beckmann rearrangement, where this compound is converted into ε-caprolactam, a precursor for nylon 6 . This reaction is catalyzed by sulfuric acid or solid acids in industrial settings . Additionally, this compound can be reduced by sodium amalgam to produce cyclohexylamine . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with enzymes involved in the Beckmann rearrangement can lead to changes in cellular metabolism, as the compound is converted into ε-caprolactam . Furthermore, its reduction to cyclohexylamine can impact cellular functions by altering the availability of amine groups necessary for various biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In the Beckmann rearrangement, the oxime oxygen is protonated by acid, leading to the formation of a better leaving group . This rearrangement involves the migration of a carbon-nitrogen bond, resulting in the formation of ε-caprolactam . The molecular mechanism also includes the reduction of this compound by sodium amalgam, where the compound undergoes a reduction reaction to form cyclohexylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity to specific organs . Studies have shown that high doses of this compound can lead to erythrotoxicity, affecting red blood cells and causing damage to the spleen, liver, and nasal epithelium . These findings highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is its conversion to ε-caprolactam through the Beckmann rearrangement . Additionally, this compound can be metabolized to cyclohexanol, which is excreted in urine coupled with glucuronic acid . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion and excretion of this compound and its derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed within different cellular compartments . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical reactions and cellular processes .
Preparation Methods
Cyclohexanone oxime can be synthesized through several methods:
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Condensation Reaction: : The most common laboratory method involves the condensation of cyclohexanone with hydroxylamine. The reaction proceeds as follows: [ \text{C₆H₁₀CO} + \text{H₂NOH} \rightarrow \text{C₆H₁₀C=NOH} + \text{H₂O} ] This method is advantageous due to its simplicity and high yield .
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Industrial Production: : Industrially, this compound is often produced via the reaction of cyclohexane with nitrosyl chloride, a free radical reaction. This method is preferred because cyclohexane is more cost-effective than cyclohexanone .
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Ammoximation: : Another industrial method involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia in the presence of a catalyst. This method is environmentally friendly and offers high selectivity .
Chemical Reactions Analysis
Cyclohexanone oxime undergoes several types of chemical reactions:
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Beckmann Rearrangement: : The most commercially significant reaction is the Beckmann rearrangement, which converts this compound into ε-caprolactam, the precursor to nylon 6. This reaction is typically catalyzed by sulfuric acid or solid acids . [ \text{C₆H₁₀C=NOH} \rightarrow \text{ε-Caprolactam} ]
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Reduction: : this compound can be reduced by sodium amalgam to produce cyclohexylamine . [ \text{C₆H₁₀C=NOH} + \text{Na-Hg} \rightarrow \text{C₆H₁₁NH₂} ]
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Hydrolysis: : The compound can be hydrolyzed with acetic acid to regenerate cyclohexanone . [ \text{C₆H₁₀C=NOH} + \text{CH₃COOH} \rightarrow \text{C₆H₁₀CO} + \text{NH₂OH} ]
Scientific Research Applications
Cyclohexanone oxime has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in organic synthesis, particularly in the production of ε-caprolactam for nylon 6 .
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Biology: : this compound is studied for its potential biological activities and interactions with various enzymes and proteins.
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Medicine: : Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
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Industry: : The compound is crucial in the polymer industry for the production of nylon 6, which is used in textiles, plastics, and other materials .
Comparison with Similar Compounds
Cyclohexanone oxime can be compared with other oximes and related compounds:
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Acetone Oxime: : Similar to this compound, acetone oxime undergoes the Beckmann rearrangement to form acetamide. this compound is more significant industrially due to its role in nylon 6 production .
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Benzaldehyde Oxime: : This compound also undergoes the Beckmann rearrangement but forms benzamide. This compound is unique in its application for producing ε-caprolactam .
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Cyclohexanone: : While cyclohexanone is a precursor to this compound, it does not possess the oxime functional group and thus has different reactivity and applications .
This compound stands out due to its pivotal role in the production of nylon 6, making it a compound of significant industrial importance.
Properties
IUPAC Name |
N-cyclohexylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZUQRBDRNJBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Record name | CYCLOHEXANONE OXIME | |
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DSSTOX Substance ID |
DTXSID4021842 | |
Record name | Cyclohexanone oxime | |
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Molecular Weight |
113.16 g/mol | |
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Physical Description |
Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |
Record name | CYCLOHEXANONE OXIME | |
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Record name | (Hydroxyimino)cyclohexane | |
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Boiling Point |
403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |
Record name | CYCLOHEXANONE OXIME | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |
Record name | CYCLOHEXANONE OXIME | |
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Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
HEXAGONAL PRISMS FROM PETROLEUM ETHER | |
CAS No. |
100-64-1 | |
Record name | CYCLOHEXANONE OXIME | |
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Melting Point |
192 to 196 °F (NTP, 1992), 89-90 °C | |
Record name | CYCLOHEXANONE OXIME | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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